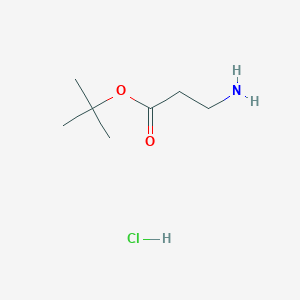

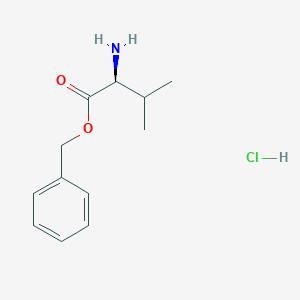

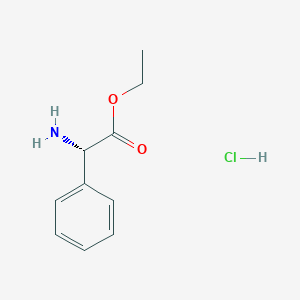

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

説明

Molecular Structure Analysis

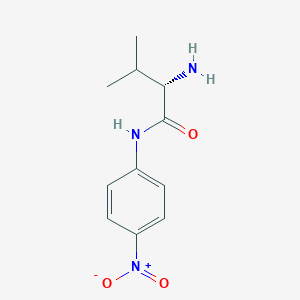

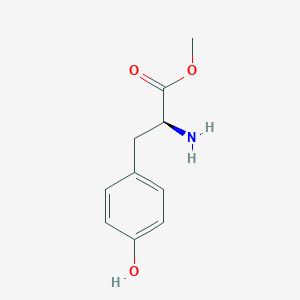

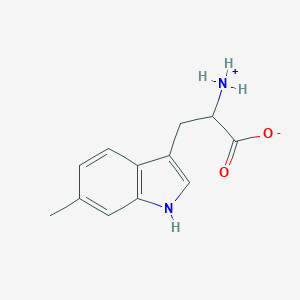

The molecular formula of “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is C9H12ClNO2 . The molecular weight is 201.65 . The structure includes a benzene ring attached to an amino group and an ester group .Chemical Reactions Analysis

The chemical reactions involving “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” are complex and depend on the conditions and reagents used. Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

“(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature . The boiling point is not specified .科学的研究の応用

Synthesis and Characterization of Derivatives

Synthesis of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives

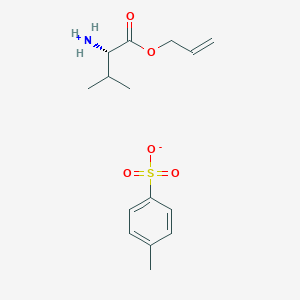

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride was utilized in synthesizing ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, an intermediate in the production of 5-alkyl amino-1,3,4-oxadiazole-2-thiols. These compounds were studied for their structural and optical properties, indicating potential use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Use in Enzymatic Amidation/Amide Hydrolysis

The beta-amino acid (S)-ethyl-3-amino-4-pentynoate, structurally similar to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, was used in the synthesis of xemilofiban hydrochloride, an anti-platelet agent. A biocatalytic approach using Penicillin acylase was employed for resolving its enantiomers (Topgi et al., 1999).

Synthesis of Ethyl 2-(N-Methoxy) Imino-2-Phenylacetate

The compound was synthesized through catalytic reactions involving ethyl phenyl glyoxylate and methoxyamine hydrochloride, under optimal conditions. The product's structure was confirmed through various spectroscopic methods (Li Zhong-mei, 2012).

Applications in Chemical Synthesis

Ethyl Amidinoacetates in the Synthesis of Pyrazines

Ethyl ethoxycarbonylacetimidate hydrochloride, related to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, was used in synthesizing various pyrazine compounds. These compounds have potential applications in pharmaceutical and agrochemical industries (Keir, Maclennan, & Wood, 1978).

Effect of Fluorine Substitution in Ethyl Phenylacetate

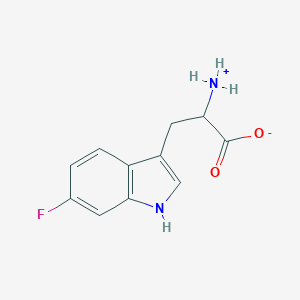

The study of fluorine-substituted ethyl 2-fluoro-2-phenylacetate revealed its stereoselective hydrolysis by cancer cell lines. This indicates its potential in developing ester-type anticancer prodrugs (Yamazaki et al., 1996).

Hydroxy Lamine Derivatives

Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a compound synthesized from ethyl hydroxyiminoacetate, led to the development of new heterocyclic compounds with potential pharmaceutical applications (Markova et al., 1970).

Pharmaceutical and Biotechnological Applications

Synthesis of Peptide Nucleic Acid Intermediates

Ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, synthesized from compounds related to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, are key intermediates in peptide nucleic acid synthesis, showing its utility in molecular biology and genetic engineering (Viirre & Hudson, 2003).

Bioproduction of Aroma Chemicals

Utilizing enzymes and renewable feedstocks, ethyl phenylacetate and related compounds were bioproduced, demonstrating the potential of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride derivatives in sustainable production of aroma chemicals (Sundara Sekar, Li, & Li, 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride | |

CAS RN |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。